3-(6-Amino-9H-purin-9-yl)propan-1-ol is an acyclic nucleoside analogue. Nucleosides are the building blocks of DNA and RNA, and their analogues have been extensively studied for their potential antiviral and anticancer properties. [] 3-(6-Amino-9H-purin-9-yl)propan-1-ol serves as a crucial intermediate in synthesizing various biologically active compounds, particularly those designed to target viral infections and cancer. [] Its structure is similar to naturally occurring nucleosides, allowing it to interact with enzymes involved in nucleic acid synthesis and function.
3-(6-Amino-9H-purin-9-yl)propan-1-ol is a purine derivative characterized by the presence of a purine ring system and a propanol side chain. This compound is notable for its biological activity, primarily due to the amino group located at the 6-position of the purine ring. The compound's structural features contribute to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
The compound is synthesized from adenine, a naturally occurring purine. Its synthesis can be found documented in various chemical databases and publications, including BenchChem and PubChem, which provide detailed information on its properties and synthesis methods.
3-(6-Amino-9H-purin-9-yl)propan-1-ol belongs to the class of purine derivatives. It is classified based on its structural characteristics and biological activity, making it relevant in pharmaceutical research.
The synthesis of 3-(6-Amino-9H-purin-9-yl)propan-1-ol typically involves several key steps:
The synthesis can be optimized using batch reactors to maintain controlled reaction environments. Purification often involves chromatographic techniques to ensure high yield and purity of the final product. The reaction conditions such as temperature, time, and solvent choice are critical for maximizing efficiency and selectivity.
The molecular formula for 3-(6-Amino-9H-purin-9-yl)propan-1-ol is C8H11N5O. The structure features:
Key structural data includes:
3-(6-Amino-9H-purin-9-yl)propan-1-ol participates in various chemical reactions due to its functional groups. Notable reactions include:
The reactivity of this compound is influenced by its functional groups, particularly the amino group which can engage in hydrogen bonding and nucleophilic attacks on electrophiles.
The mechanism of action for 3-(6-Amino-9H-purin-9-yl)propan-1-ol involves its interaction with various molecular targets such as enzymes and receptors. The amino group at the 6-position plays a crucial role in binding to active sites on enzymes, potentially inhibiting their activity. This inhibition can affect numerous biochemical pathways, leading to therapeutic effects against diseases such as viral infections or cancer.
Research indicates that compounds with similar structures exhibit significant biological activities, suggesting that this compound may also have therapeutic potential .
Key physical properties include:
Chemical properties encompass:
Relevant analyses indicate that the compound's stability may vary under different pH conditions, impacting its solubility and reactivity.
3-(6-Amino-9H-purin-9-yl)propan-1-ol has potential applications in scientific research, particularly in:
The purine core of 3-(6-amino-9H-purin-9-yl)propan-1-ol is typically synthesized through Traube cyclization or related condensation reactions. This approach involves cyclizing 4,5-diaminopyrimidine derivatives with formamide or triethyl orthoformate to form the 9H-purine scaffold. Key intermediates like 6-chloropurine or adenine (6-aminopurine) are generated through nucleophilic substitution (e.g., amination) at the C6 position [3]. This method ensures regioselective functionalization essential for subsequent alkylation steps.
N9-alkylation of the purine ring is critical for directing the propanol moiety. Using 6-chloropurine as a substrate, alkylation with halogenated reagents (e.g., chloroacetone) in polar aprotic solvents like DMF installs the ketone intermediate. Optimization studies show that anhydrous K₂CO₃ as a base at 60°C achieves 58–75% yields while minimizing N7-alkylation byproducts [6]. Reductive amination is less common but applicable for installing primary amine groups at C6 prior to propanol linkage.
The propanol chain is introduced via nucleophilic displacement of halogenated intermediates. For example:
Table 1: Solvent Optimization for Purine Alkylation
Solvent | Base | Temperature | Yield (%) | Byproducts |
---|---|---|---|---|
DMF | K₂CO₃ | 60°C | 58 | <5% N7-alkylated |
Acetonitrile | DBU | 80°C | 42 | 15% Dialkylation |
THF | NaH | 25°C | 67 | 8% Dehalogenation |
Chiral resolution of racemic 3-(6-amino-9H-purin-9-yl)propan-1-ol analogs employs lipase-catalyzed kinetic resolution (KR) or asymmetric reduction. Burkholderia cepacia lipase (Amano PS-IM) resolves racemic 1-(6-halo-purin-9-yl)propan-2-ols via transesterification with vinyl acetate, yielding (R)-acetates with >99% ee and 47% yield [6]. Alternatively, alcohol dehydrogenases (ADHs) like Lactobacillus kefir ADH quantitatively reduce prochiral ketones to (R)-alcohols with >99% ee [6]. Chiral precursors like (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol (CAS# 36817-69-3) are key intermediates for antiviral analogs [5].
Radiolabeled analogs incorporate fluorine-18 via chiral fluorinated precursors. For FPMPA [(1-(6-amino-9H-purin-9-yl)-3-fluoropropan-2-yloxy)methylphosphonic acid], enantiopure methanesulfonate intermediates undergo nucleophilic displacement with K¹⁸F/K222, achieving 38% radiochemical yield. The S-enantiomer exhibits superior antiviral activity (IC₅₀ = 1.85 μM vs. inactive R-isomer), underscoring the role of stereochemistry in biological efficacy [2].
Solvent choice critically impacts yield and purity in industrial alkylation. DMF enables high solubility of purine salts but generates toxic waste and requires stringent water control. Alternatives like methyl tert-butyl ether (MTBE) improve lipase-mediated KR efficiency but reduce reaction rates. Recent protocols use toluene/vinyl acetate mixtures for lipase-catalyzed resolutions, balancing enzyme stability and substrate solubility [6].
The exocyclic N6-amino group necessitates protection during alkylation to prevent quaternary salt formation. Bis(trityl) protection (using trityl chloride in pyridine) shields both the purine N6-amino and primary alcohol groups, enabling phosphonate coupling in Tenofovir analogs. Deprotection with acetic acid yields the functionalized intermediate without racemization [2]. For C6-halo purines, protection is unnecessary, simplifying steps but requiring late-stage amination [6].
Table 2: Protecting Groups for Purine N6-Amino Functionalization
Protecting Group | Coupling Reagent | Deprotection Method | Yield (%) | Compatibility |
---|---|---|---|---|
Trityl (Tr) | TrCl, pyridine | 80% AcOH, 50°C | 78 | Phosphonate alkylation |
Acetyl (Ac) | Ac₂O, DMAP | NH₃/MeOH | 92 | Low steric hindrance |
Benzoyl (Bz) | BzCl, Et₃N | NaOH, MeOH/H₂O | 85 | Alkaline conditions |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: